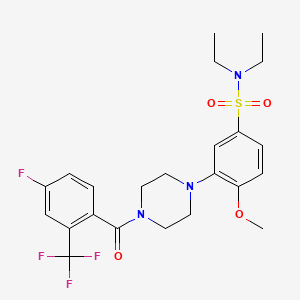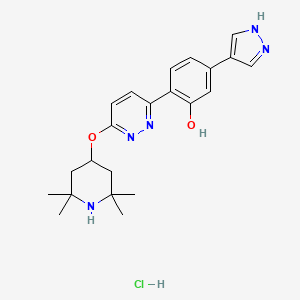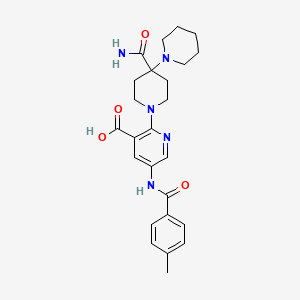
N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BT13 is a novel potent and selective GDNF receptor RET agonist, activating intracellular signaling cascades in dopamine neurons and stimulating the release of dopamine.
Aplicaciones Científicas De Investigación
Piperidine derivatives, including those similar to N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide, show potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption and inhibition properties (Kaya et al., 2016).
Mannich bases with piperazine structures demonstrate cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds, including those structurally related to the compound , have been evaluated for their potential in cancer treatment (Gul et al., 2019).
Piperazine-based radiotracers are being developed for noninvasive assessment of stearoyl-CoA desaturase-1 (SCD-1), a target associated with poor survival in cancer patients. These radiotracers, similar in structure to N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide, could be useful in cancer imaging (Silvers et al., 2016).
Aminothiazole-paeonol derivatives, similar to the compound , have shown high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cells. These compounds might be promising for developing new anticancer agents (Tsai et al., 2016).
Fluoroquinolone derivatives with piperazine structures have been synthesized and shown effective inhibition against bacterial pathogens. These derivatives, related to N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide, are potentially useful in addressing drug-resistant bacterial infections (Chen et al., 2013).
Indole-based derivatives, including piperazine compounds, have been explored as inhibitors of HIV-1 attachment. These findings suggest potential applications in developing antiviral drugs (Wang et al., 2009).
Propiedades
IUPAC Name |
N,N-diethyl-3-[4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F4N3O4S/c1-4-30(5-2)35(32,33)17-7-9-21(34-3)20(15-17)28-10-12-29(13-11-28)22(31)18-8-6-16(24)14-19(18)23(25,26)27/h6-9,14-15H,4-5,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDJOGZANHPKMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F4N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)

![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)

![2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide](/img/structure/B606340.png)
![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)
![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)
![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)
